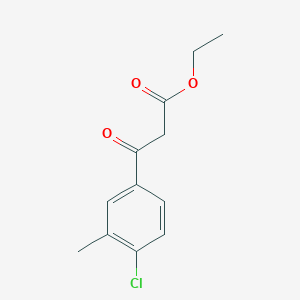

Ethyl (4-chloro-3-methylbenzoyl)acetate

Description

General Overview of β-Ketoester Chemical Significance as Synthons

β-Ketoesters are a class of organic compounds characterized by a ketone functional group located at the β-position relative to an ester group. fiveable.me This unique structural arrangement makes them exceptionally valuable as synthons in organic synthesis. researchgate.net They possess both electrophilic and nucleophilic reactive sites, rendering them versatile intermediates for the synthesis of a wide array of complex molecules and biologically active compounds. researchgate.netresearchgate.net

The significance of β-ketoesters stems from the reactivity of the α-hydrogen, the hydrogen atom on the carbon situated between the two carbonyl groups. This proton is particularly acidic and can be readily removed by a base to form a highly stabilized enolate ion. fiveable.me This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to building complex molecular skeletons. fiveable.menih.gov Consequently, β-ketoesters are key starting materials for synthesizing more complex molecules. fiveable.me

Key reactions that highlight the synthetic utility of β-ketoesters include:

Alkylation: The enolate can be alkylated by reacting with alkyl halides.

Acylation: Reaction of the enolate with acyl chlorides introduces an additional acyl group.

Claisen Condensation: This reaction allows for the formation of larger β-ketoesters from simpler ester precursors. fiveable.me

Knorr Pyrrole Synthesis: A classical reaction for synthesizing substituted pyrroles.

Hantzsch Pyridine (B92270) Synthesis: Used for the creation of dihydropyridine (B1217469) derivatives.

The ester functionality within the β-ketoester structure allows for further transformations, such as hydrolysis and decarboxylation, which provides a route to substituted ketones. fiveable.menih.gov This versatility makes β-ketoesters indispensable tools for constructing complex natural products and pharmaceutical agents. researchgate.net

Contextualization of Ethyl (4-chloro-3-methylbenzoyl)acetate within β-Ketoester Chemistry

This compound is a specific example of an aromatic β-ketoester. Its structure incorporates a benzoyl group substituted with both a chloro and a methyl group, in addition to the core β-ketoester functionality. This compound serves as a valuable intermediate and building block in various synthetic applications, particularly in the pharmaceutical and agrochemical industries. smolecule.com

The presence of the chloro and methyl groups on the aromatic ring, combined with the reactive β-dicarbonyl moiety, makes this compound a precursor for synthesizing a range of other organic compounds. smolecule.com Its reactive carbonyl group allows it to be a precursor for heterocyclic compounds and various substituted benzoyl derivatives. smolecule.com Like other β-ketoesters, it can be synthesized through methods such as the Claisen condensation, which involves the condensation of an appropriate ester and ketone in the presence of a strong base. smolecule.com

The chemical properties of this compound are characteristic of the β-ketoester class. It can undergo reactions such as hydrolysis to form 4-chloro-3-methylbenzoic acid and ethanol (B145695), and the carbonyl group can be reduced to an alcohol. smolecule.com The chloro substituent on the aromatic ring can also be replaced through nucleophilic substitution reactions, further expanding its synthetic potential. smolecule.com

Scope and Research Objectives Pertaining to this compound

Research involving this compound is primarily focused on its application as a synthetic intermediate for creating more complex and valuable molecules. The principal objectives of this research can be categorized as follows:

Synthesis of Pharmaceutical Compounds: A significant area of investigation is its use as a precursor in the synthesis of novel pharmaceutical agents. smolecule.com Studies indicate that the compound has notable biological activity and is used to create potential anti-inflammatory and analgesic drugs. smolecule.com The specific substitution pattern on the benzoyl ring is often designed to enhance the biological properties of the final target molecules. smolecule.com

Development of Agrochemicals: The compound is utilized in the development of new agrochemicals, such as pesticides or herbicides. smolecule.com The goal is to synthesize molecules that can target specific agricultural pests or diseases effectively.

Exploration of Novel Organic Synthesis: In chemical research, this compound serves as a versatile building block. smolecule.com Researchers explore its reactivity in various organic reactions to synthesize novel heterocyclic compounds and other complex organic structures. smolecule.com Studies also investigate its interactions with biological systems, including enzyme activity and receptor binding, to better understand its potential applications in medicinal chemistry. smolecule.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃ClO₃ |

| Molecular Weight | 240.68 g/mol |

| Appearance | Not specified |

| CAS Number | 430535-14-1 |

Table 2: Synthetic Reactions Involving β-Ketoesters

| Reaction Type | Description | General Utility |

|---|---|---|

| Claisen Condensation | Condensation of two ester molecules or an ester and a ketone to form a β-ketoester. fiveable.me | Carbon-carbon bond formation, synthesis of β-ketoesters. fiveable.me |

| Alkylation | Introduction of an alkyl group at the α-carbon via the enolate intermediate. | Formation of substituted ketones after hydrolysis/decarboxylation. |

| Hydrolysis & Decarboxylation | The ester is hydrolyzed to a carboxylic acid, which then loses CO₂ upon heating. fiveable.me | Synthesis of ketones from β-ketoesters. fiveable.me |

| Reduction | The keto group can be selectively reduced to a hydroxyl group. smolecule.com | Synthesis of β-hydroxy esters. |

Properties

IUPAC Name |

ethyl 3-(4-chloro-3-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-3-16-12(15)7-11(14)9-4-5-10(13)8(2)6-9/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNIHMALRXPEQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901247783 | |

| Record name | Ethyl 4-chloro-3-methyl-β-oxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430535-14-1 | |

| Record name | Ethyl 4-chloro-3-methyl-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=430535-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-3-methyl-β-oxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of Ethyl 4 Chloro 3 Methylbenzoyl Acetate

Enolate Chemistry and C-Alkylation Reactions

The methylene (B1212753) group (—CH2—) situated between the two carbonyl groups of the β-ketoester moiety in Ethyl (4-chloro-3-methylbenzoyl)acetate is particularly acidic. This acidity is due to the electron-withdrawing effects of the adjacent benzoyl and ester carbonyls, which stabilize the resulting conjugate base, an enolate, through resonance. The formation of this enolate is a critical first step in a variety of synthetic transformations, most notably C-alkylation reactions.

In the presence of a suitable base, such as sodium ethoxide or potassium carbonate, the active methylene group is readily deprotonated to form a nucleophilic enolate ion. This enolate can then react with various electrophiles, particularly alkyl halides, in a nucleophilic substitution reaction (typically SN2) to form a new carbon-carbon bond at the α-position. This process, known as C-alkylation, is a fundamental method for elaborating the carbon skeleton of the molecule.

The general scheme for the C-alkylation of this compound can be represented as follows:

Reaction Scheme for C-Alkylation

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Alkyl Halide (R-X) | e.g., NaOEt, K2CO3 | Ethyl 2-alkyl-2-(4-chloro-3-methylbenzoyl)acetate |

The choice of base and reaction conditions can influence the efficiency of the alkylation. Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be employed to ensure complete formation of the enolate, which can be advantageous in certain synthetic strategies. The nature of the alkylating agent (R-X) is also crucial; primary and secondary alkyl halides are typically used, as tertiary halides are more prone to elimination side reactions.

Nucleophilic Substitution Reactions Involving the Chloro Moiety

The chloro group attached to the aromatic ring of this compound is generally unreactive towards nucleophilic substitution under standard conditions. This is characteristic of aryl halides, where the C-Cl bond is strengthened by the delocalization of the halogen's lone pairs into the aromatic π-system, and the sp2-hybridized carbon of the benzene (B151609) ring is less susceptible to backside attack as required for an SN2 mechanism.

However, nucleophilic aromatic substitution (SNAr) can occur under more forcing conditions or if the aromatic ring is further activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the benzoyl group is a deactivating group, which does not facilitate SNAr at the chloro position.

Nevertheless, transformations involving the chloro moiety are synthetically important and can be achieved through various catalytic methods. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, can be employed to replace the chloro group with a wide range of substituents, including alkyl, aryl, vinyl, or amino groups. These reactions significantly expand the synthetic utility of this compound, allowing for the creation of more complex molecular architectures.

Condensation Reactions

The carbonyl groups and the active methylene group of this compound are key participants in various condensation reactions, which are fundamental for the construction of larger molecules and heterocyclic systems.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an active methylene compound with an aldehyde or ketone in the presence of a weak base as a catalyst. This compound, with its acidic methylene protons, readily undergoes Knoevenagel condensation with a variety of aromatic aldehydes. This reaction leads to the formation of an α,β-unsaturated product, which is a valuable intermediate for further synthetic transformations.

The reaction is typically catalyzed by a weak amine base, such as piperidine (B6355638) or morpholine, often with the addition of a carboxylic acid co-catalyst like acetic acid. The initial step is the deprotonation of the active methylene group to form the enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final condensed product.

The use of ionic liquids as solvents has been explored to develop more environmentally benign protocols for the Knoevenagel condensation. For instance, the condensation of a similar compound, ethyl 4-chloroacetoacetate, with various aromatic aldehydes has been successfully carried out in ionic liquids like [bmim(NTf2)] with a morpholine/acetic acid catalyst system, affording good yields of the corresponding propenoates. cdnsciencepub.comnih.govscielo.brslideshare.netresearchgate.net

Examples of Knoevenagel Condensation with Aromatic Aldehydes

| Aromatic Aldehyde | Catalyst | Solvent | Product |

| Benzaldehyde | Morpholine/Acetic Acid | [bmim(NTf2)] | Ethyl 2-(4-chloro-3-methylbenzoyl)-3-phenylpropenoate |

| 4-Chlorobenzaldehyde | Morpholine/Acetic Acid | [bmim(NTf2)] | Ethyl 3-(4-chlorophenyl)-2-(4-chloro-3-methylbenzoyl)propenoate |

| 4-Methoxybenzaldehyde | Morpholine/Acetic Acid | [bmim(NTf2)] | Ethyl 2-(4-chloro-3-methylbenzoyl)-3-(4-methoxyphenyl)propenoate |

Note: The products are predicted based on the known reactivity of similar β-ketoesters in Knoevenagel condensations.

This compound is a suitable β-ketoester component for the Biginelli reaction, a one-pot multicomponent reaction that produces dihydropyrimidinones (DHPMs). wikipedia.orgtaylorandfrancis.comresearchgate.net The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgtaylorandfrancis.comresearchgate.net These DHPMs are a class of heterocyclic compounds with significant pharmacological activities.

In this reaction, this compound would react with an aromatic aldehyde and urea (or thiourea) in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid. wikipedia.orgtaylorandfrancis.com The proposed mechanism involves the initial formation of an acylimine intermediate from the aldehyde and urea, which is then attacked by the enol form of the β-ketoester. Subsequent cyclization and dehydration lead to the formation of the dihydropyrimidinone ring.

The use of this compound in the Biginelli reaction would lead to the synthesis of a library of novel dihydropyrimidinones with the substituted benzoyl group at the 4-position of the heterocyclic ring, offering potential for the development of new therapeutic agents.

Cyclization Reactions for Heterocyclic Compound Formation

The 1,3-dicarbonyl system of this compound is an excellent precursor for the synthesis of various five-membered heterocyclic compounds through cyclization reactions with binucleophiles.

Pyrazoles and their derivatives are an important class of heterocyclic compounds with widespread applications in medicinal chemistry and agrochemicals. A common and efficient method for the synthesis of the pyrazole (B372694) ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. slideshare.netresearchgate.netthermofisher.com

When this compound is treated with hydrazine hydrate (B1144303) (N2H4·H2O), a cyclocondensation reaction occurs. The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization with the loss of a molecule of water and ethanol (B145695) to form the pyrazole ring. The reaction with hydrazine hydrate typically yields a pyrazolone (B3327878), where one of the ring carbons is a carbonyl group. thermofisher.comresearchgate.net

The use of substituted hydrazines, such as phenylhydrazine, allows for the synthesis of N-substituted pyrazoles and pyrazolones. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the β-ketoester and the hydrazine, as well as the reaction conditions.

General Reaction for Pyrazolone Synthesis

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine Hydrate | 5-(4-chloro-3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one |

| This compound | Phenylhydrazine | 5-(4-chloro-3-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |

These cyclization reactions provide a straightforward and versatile route to a variety of substituted pyrazole and pyrazolone derivatives, leveraging the inherent reactivity of the dicarbonyl moiety in this compound.

Formation of Pyridazines

The synthesis of pyridazinones from β-keto esters is not a direct conversion but can be achieved through multi-step pathways. A common and established method for pyridazinone synthesis involves the cyclocondensation of a γ-keto acid or ester with hydrazine hydrate. scispace.comraco.cat Therefore, this compound would first need to be converted into a suitable γ-keto acid derivative.

The reaction proceeds via the formation of a hydrazone intermediate from the keto group, followed by an intramolecular cyclization through nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the ester or acid carbonyl, leading to the formation of the six-membered pyridazinone ring after dehydration. The reaction is typically carried out by refluxing the reactants in a protic solvent like ethanol or acetic acid. raco.cat For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone was successfully achieved by cyclizing the corresponding γ-keto acid with hydrazine hydrate in boiling ethanol. raco.cat

Table 1: Representative Examples of Pyridazinone Synthesis from γ-Keto Acids and Hydrazine

| γ-Keto Acid/Ester | Hydrazine Derivative | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | Hydrazine hydrate (80%) | Ethanol, reflux, 3 hrs | 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | raco.cat |

Routes to Furans and Related Oxygen Heterocycles

Substituted furans can be synthesized from this compound using methodologies such as the Feist-Benary synthesis. wikipedia.orgambeed.com This reaction involves the condensation of a β-dicarbonyl compound (the β-keto ester in this case) with an α-halo ketone in the presence of a base like pyridine (B92270) or ammonia. wikipedia.org

The mechanism begins with the deprotonation of the active methylene group of the this compound, forming an enolate. This enolate then acts as a nucleophile, attacking the α-carbon of the halo-ketone in an SN2 reaction. The resulting 1,4-dicarbonyl intermediate subsequently undergoes an acid- or base-catalyzed intramolecular cyclization and dehydration to yield the final substituted furan. wikipedia.orgresearchgate.net

Table 2: Examples of Feist-Benary Furan Synthesis

| β-Dicarbonyl Compound | α-Halo Ketone | Base/Catalyst | Product | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate (B1235776) | Chloroacetone | Ammonia | Ethyl 2,5-dimethylfuran-3-carboxylate | wikipedia.org |

Synthesis of Triazoles and Oxadiazoles

The synthesis of 1,2,4-triazoles and 1,3,4-oxadiazoles from this compound typically proceeds through a common intermediate: (4-chloro-3-methylbenzoyl)acetic acid hydrazide. This hydrazide is prepared by reacting the starting ester with hydrazine hydrate, usually in a solvent like ethanol. utar.edu.mygoogle.com

Synthesis of 1,2,4-Triazoles: From the acid hydrazide, 1,2,4-triazole-3-thiones can be synthesized. The hydrazide is first reacted with an isothiocyanate (e.g., phenyl isothiocyanate) to form a thiosemicarbazide (B42300) derivative. scispace.comtijer.org This intermediate is then cyclized under basic conditions (e.g., sodium hydroxide) followed by acidification to yield the 4H-1,2,4-triazole-3-thione. tijer.org

Synthesis of 1,3,4-Oxadiazoles: To form the 1,3,4-oxadiazole (B1194373) ring, the acid hydrazide can be condensed with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). utar.edu.mynih.gov Alternatively, oxidative cyclization of an acyl hydrazone, formed by reacting the acid hydrazide with an aldehyde, can also yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.govorganic-chemistry.org

Table 3: General Conditions for Triazole and Oxadiazole Synthesis from Hydrazides

| Target Heterocycle | Intermediate | Key Reagents | General Conditions | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole-3-thione | Thiosemicarbazide | 1. Isothiocyanate 2. NaOH (or other base) | 1. Reflux in Ethanol 2. Reflux, then acidify | tijer.org |

| 1,3,4-Oxadiazole | Acyl hydrazide | Carboxylic acid, POCl₃ | Reflux | utar.edu.mynih.gov |

Cyclization Involving Hydrazone Derivatives

The ketone moiety of this compound can react with hydrazine or its derivatives to form hydrazones, which are key intermediates for the synthesis of nitrogen-containing heterocycles, most notably pyrazoles. nih.gov

The Knorr pyrazole synthesis is a classic method that involves the reaction of a 1,3-dicarbonyl compound (like a β-keto ester) with a hydrazine derivative. slideshare.netjk-sci.comresearchgate.net The reaction is typically catalyzed by an acid. The mechanism involves the initial formation of a hydrazone at one of the carbonyl groups. This is followed by an intramolecular nucleophilic attack from the other nitrogen atom onto the second carbonyl (the ester group in this case), which, after cyclization and dehydration, results in the formation of a pyrazolone ring. slideshare.net The regioselectivity of the initial condensation depends on the reactivity of the two carbonyl groups and the reaction conditions.

Table 4: Conditions for Knorr Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | Phenylhydrazine | Acetic acid | 3-Methyl-1-phenyl-5-pyrazolone (Antipyrine precursor) | slideshare.net |

Other Key Transformations

Rearrangement Reactions and Mechanisms

A significant rearrangement reaction applicable to the ketonic portion of this compound is the Baeyer-Villiger oxidation. libretexts.orgorganic-chemistry.org This reaction involves the oxidation of a ketone to an ester (or a cyclic ketone to a lactone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. nih.govresearchgate.net

The mechanism involves the initial addition of the peroxyacid to the ketone carbonyl, forming a Criegee intermediate. This is followed by the migratory insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. libretexts.org The key step is the migration of one of the substituent groups to the electron-deficient oxygen. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. nih.gov

For this compound, the migration would involve a choice between the (4-chloro-3-methylphenyl) group and the methylene group attached to the ester (-CH₂COOEt). Due to the higher migratory aptitude of aryl groups compared to primary alkyl/methylene groups, the (4-chloro-3-methylphenyl) group is expected to migrate preferentially. This would result in the formation of an anhydride-ester derivative, specifically ethyl 2-((4-chloro-3-methylbenzoyl)oxy)acetate.

Table 5: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Relative Aptitude |

|---|---|

| Tertiary alkyl | Highest |

| Secondary alkyl, Cyclohexyl | High |

| Aryl, Phenyl | Medium |

| Primary alkyl | Low |

Hydrolysis and Transesterification Pathways

The reactivity of this compound is largely dictated by the ester and β-dicarbonyl functional groups. These groups allow for hydrolysis and transesterification reactions, which can be catalyzed by either acids or bases.

Hydrolysis: Hydrolysis of an ester involves the cleavage of the ester bond by reaction with water. For this compound, this reaction would yield 4-chloro-3-methylbenzoyl)acetic acid and ethanol. This reaction is typically reversible under acidic conditions. libretexts.orgchemguide.co.uk In basic conditions, the reaction, often termed saponification, is irreversible as the carboxylate salt is formed. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄), the ester is heated with excess water, leading to an equilibrium between the reactants and the products: (4-chloro-3-methylbenzoyl)acetic acid and ethanol. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): When heated with a base like sodium hydroxide (B78521), the ester is converted into the sodium salt of the carboxylic acid (sodium (4-chloro-3-methylbenzoyl)acetate) and ethanol. This reaction typically goes to completion. libretexts.org

It is important to note that the resulting β-keto acid is susceptible to decarboxylation (loss of CO₂) upon heating, which would yield 1-(4-chloro-3-methylphenyl)ethan-1-one. aklectures.com

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com For this compound, this would involve reacting it with a different alcohol (e.g., methanol (B129727) or propanol) in the presence of a catalyst to form a new ester and ethanol. rsc.org

This reaction is highly valuable as β-keto esters can be selectively transesterified in the presence of other simple ester groups. rsc.org The reaction can be catalyzed by various agents:

Acid and Base Catalysts: Similar to hydrolysis, both strong acids and bases can catalyze this reaction. masterorganicchemistry.com

Lewis Acids and Enzymes: A wide range of catalysts, including Lewis acids (like zinc or boron compounds) and enzymes (lipases), have been developed for the transesterification of β-keto esters, often offering milder reaction conditions and high selectivity. rsc.org

The general pathways are summarized in the table below.

| Reaction Type | Catalyst | Reactants | Major Products |

| Hydrolysis | Acid (e.g., H₂SO₄) | This compound + H₂O | (4-chloro-3-methylbenzoyl)acetic acid + Ethanol |

| Saponification | Base (e.g., NaOH) | This compound + NaOH | Sodium (4-chloro-3-methylbenzoyl)acetate + Ethanol |

| Transesterification | Acid or Base | This compound + R-OH | Alkyl (4-chloro-3-methylbenzoyl)acetate + Ethanol |

Mechanistic Investigations of Reaction Pathways

The mechanisms for the hydrolysis and transesterification of esters are well-established in organic chemistry. These mechanisms involve nucleophilic acyl substitution.

Mechanism of Hydrolysis:

Acid-Catalyzed Mechanism: The reaction begins with the protonation of the carbonyl oxygen of the ester by an acid catalyst (H₃O⁺), which makes the carbonyl carbon more electrophilic. chemguide.co.uk A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. chemguide.co.uk Following a proton transfer, a molecule of ethanol is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. chemguide.co.uk

Base-Catalyzed Mechanism (Saponification): In this pathway, a hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. askfilo.com This intermediate then collapses, eliminating the ethoxide ion (⁻OCH₂CH₃) as the leaving group. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid in an irreversible step, yielding a carboxylate salt and an ethanol molecule. libretexts.org

Mechanism of Transesterification: The mechanisms for transesterification are analogous to those for hydrolysis.

Acid-Catalyzed Mechanism: This pathway involves protonation of the carbonyl oxygen, followed by nucleophilic attack from the new alcohol molecule. masterorganicchemistry.comyoutube.com A tetrahedral intermediate is formed, and after proton transfers, the original ethanol group is eliminated, yielding the new ester. scielo.br

Base-Catalyzed Mechanism: An alkoxide ion from the new alcohol acts as the nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com The resulting tetrahedral intermediate expels the original ethoxide group, which then establishes equilibrium with the starting alcohol to regenerate the catalytic alkoxide. masterorganicchemistry.com

Alternative Mechanisms: For β-keto esters specifically, it has been proposed that some transesterification reactions may proceed through an acylketene intermediate. rsc.orgresearchgate.net Additionally, Lewis acid catalysts are thought to function by chelating with both carbonyl oxygens of the β-keto ester, forming a 6-membered transition state that activates the ester for nucleophilic attack. rsc.org

Reaction Kinetics and Reaction Rate Studies

Electronic Effects: The substituents on the benzoyl ring significantly impact the reactivity of the ester. The presence of the electron-withdrawing chloro group at the para-position is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate compared to an unsubstituted ethyl benzoylacetate. The methyl group at the meta-position has a weaker, slightly electron-donating effect.

Steric Effects: While less significant in this specific molecule, bulky substituents near the reaction center can hinder the approach of the nucleophile, thereby slowing the reaction rate.

Temperature: As with most chemical reactions, increasing the temperature increases the reaction rate by providing more molecules with the necessary activation energy. uv.esdergipark.org.tr The relationship between temperature and the rate constant is described by the Arrhenius equation. dergipark.org.tr

Catalyst Concentration and pH: The rate of catalyzed hydrolysis is directly dependent on the concentration of the acid or base catalyst. The reaction rate is highly sensitive to pH, with minimum rates observed under neutral conditions and significantly faster rates in strongly acidic or basic solutions.

For context, kinetic studies on the alkaline hydrolysis of a simpler ester, ethyl acetate (B1210297), show that the reaction follows second-order kinetics. uv.esdergipark.org.tr The rate constant is dependent on temperature but not on the initial concentration of the reactants. scihub.org

The table below presents illustrative kinetic data for the hydrolysis of ethyl acetate, a commonly studied ester, to provide a general understanding of the parameters involved.

| Reaction | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) |

| Alkaline Hydrolysis of Ethyl Acetate | 25 | 0.1120 L mol⁻¹ s⁻¹ uv.es | 11.56 kcal/mol uv.es |

| Alkaline Hydrolysis of Ethyl Acetate | 20 | 0.1515 L mol⁻¹ s⁻¹ dergipark.org.tr | 29.775 kJ mol⁻¹ dergipark.org.tr |

Note: The data in this table is for Ethyl Acetate and serves only as an illustrative example of kinetic parameters for ester hydrolysis.

Derivatives, Analogues, and Structural Modifications

Synthesis of Substituted Ethyl (4-chloro-3-methylbenzoyl)acetate Derivatives

The synthesis of derivatives of this compound can be achieved through several established synthetic routes, primarily by modifying the reaction precursors. The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, is a common method for synthesizing the parent compound and its derivatives. smolecule.com This reaction involves the condensation between a substituted benzoate (B1203000) ester and an acetate (B1210297) ester in the presence of a strong base. By selecting appropriately substituted starting materials, a wide array of derivatives can be produced.

Another key method is the Knoevenagel condensation, which involves the reaction of the active methylene (B1212753) group in the β-ketoester with an aldehyde or ketone. researchgate.net For instance, the reaction of this compound with various aromatic aldehydes in the presence of a catalyst can yield α,β-unsaturated ketoesters. These reactions are often facilitated by ionic liquids or other green chemistry approaches to improve efficiency and reduce environmental impact. researchgate.net

The following table summarizes representative synthetic transformations for producing derivatives.

| Reaction Type | Reactants | Conditions | Product Type |

| Claisen Condensation | Substituted Ethyl Benzoate, Ethyl Acetate | Strong base (e.g., Sodium ethoxide) | Substituted Ethyl Benzoylacetate |

| Knoevenagel Condensation | This compound, Aromatic Aldehyde | Base catalyst (e.g., Piperidine (B6355638), Triethylamine) | Ethyl 2-(arylmethylene)-3-oxo-3-(4-chloro-3-methylphenyl)propanoate |

| Halogenation | This compound, Halogenating Agent (e.g., NBS, NCS) | Radical initiator or catalyst | Ethyl 2-halo-(4-chloro-3-methylbenzoyl)acetate |

NBS: N-Bromosuccinimide, NCS: N-Chlorosuccinimide

Functional Group Interconversions and Strategic Derivatization

The functional groups within this compound—namely the ketone and the ester—are amenable to a variety of interconversions, providing pathways to diverse molecular scaffolds.

Reactions at the Carbonyl Group: The ketonic carbonyl group is a primary site for modification.

Reduction: The ketone can be stereoselectively reduced to a secondary alcohol using various reducing agents. sigmaaldrich.com Biocatalytic methods, employing enzymes like carbonyl reductases, are particularly effective for producing chiral hydroxy compounds with high enantiomeric purity. nih.govnih.govresearchgate.net For example, specific reductases can convert ethyl 4-chloro-3-oxobutanoate into its corresponding (R)- or (S)-hydroxy ester, a transformation applicable to the subject compound. nih.govresearchgate.net

Halogenation: The α-position to the ketone can be halogenated. For instance, reaction with sulfuryl chloride can introduce a chlorine atom at the C2 position, yielding ethyl 2,4-dichloro-3-oxobutanoate from ethyl 4-chloro-3-oxobutanoate, a related β-ketoester.

Reactions at the Ester Group: The ethyl ester group can also be transformed to introduce new functionalities.

Hydrolysis: Saponification with a base like sodium hydroxide (B78521) followed by acidification will hydrolyze the ester to the corresponding carboxylic acid.

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction may require elevated temperatures or catalytic activation.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl or aryl group.

The table below details some of these key functional group interconversions.

| Functional Group | Reaction | Reagents | Product Functional Group |

| Ketone | Asymmetric Reduction | Carbonyl Reductase, Cofactor (NADPH) | Chiral Secondary Alcohol |

| Ester | Hydrolysis | NaOH, then H₃O⁺ | Carboxylic Acid |

| Ester | Amidation | Amine (R-NH₂) | Amide |

| Methylene (C2) | Halogenation | N-Chlorosuccinimide (NCS) / N-Bromosuccinimide (NBS) | α-Halo-β-ketoester |

Design and Synthesis of Complex Chemical Architectures Incorporating the Benzoylacetate Moiety

This compound serves as a valuable C4 synthon for constructing complex molecules, most notably various heterocyclic systems. smolecule.com Its 1,3-dicarbonyl structure is ideal for condensation reactions with dinucleophilic reagents.

Synthesis of Pyrazoles: One of the most common applications of β-ketoesters is in the synthesis of pyrazoles and pyrazolones through the Knorr pyrazole (B372694) synthesis. hilarispublisher.com This involves the condensation reaction with hydrazine (B178648) or its substituted derivatives. The reaction of this compound with hydrazine hydrate (B1144303) would lead to the formation of a 3-(4-chloro-3-methylphenyl)-5-pyrazolone ring system. hilarispublisher.comrsc.org

Synthesis of Pyrimidines: The benzoylacetate moiety is also a key precursor for pyrimidine (B1678525) synthesis. The Biginelli reaction or similar cyclocondensation reactions involve reacting the β-ketoester with an aldehyde and a urea (B33335) or amidine derivative. organic-chemistry.orggrowingscience.com This multicomponent reaction provides a straightforward route to highly substituted dihydropyrimidines or pyrimidinones, which are important scaffolds in medicinal chemistry.

Synthesis of Coumarins: The Pechmann condensation is another powerful method that utilizes β-ketoesters like this compound to synthesize coumarins. arkat-usa.orgsciensage.info This reaction involves the acid-catalyzed condensation of the β-ketoester with a phenol (B47542). For example, reacting the title compound with a phenol such as resorcinol (B1680541) under acidic conditions (e.g., sulfuric acid or a solid acid catalyst like sulfamic acid) would yield a 4-substituted coumarin (B35378) derivative bearing the 4-chloro-3-methylphenyl group at the 4-position. arkat-usa.orgorganic-chemistry.org

The following table outlines the synthesis of these key heterocyclic structures.

| Target Heterocycle | Reaction Name | Key Reagents |

| Pyrazole | Knorr Pyrazole Synthesis | Hydrazine or substituted hydrazines |

| Pyrimidine | Biginelli-type Reaction | Aldehyde, Urea or Amidine |

| Coumarin | Pechmann Condensation | Phenol, Acid catalyst |

Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Structural Assignment

Proton NMR spectroscopy would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons in the Ethyl (4-chloro-3-methylbenzoyl)acetate molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the substituted benzene (B151609) ring, the methylene (B1212753) protons of the ethyl group and the methylene protons adjacent to the carbonyl groups, and the methyl protons of both the ethyl and the aromatic methyl group. The splitting patterns (singlet, doublet, triplet, quartet, multiplet) and coupling constants (J values) would help establish the connectivity of the molecule. Due to the presence of the keto and ester functional groups, this compound would likely exist as a mixture of keto and enol tautomers in solution, which would result in two distinct sets of signals in the ¹H NMR spectrum.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis and Stereochemistry

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. A spectrum for this compound would display separate signals for each unique carbon atom, including the carbons of the carbonyl groups (ketone and ester), the aromatic ring carbons, the methylene and methyl carbons of the ethyl group, and the aromatic methyl carbon. The chemical shifts of the carbonyl carbons would be particularly informative in confirming the presence of the keto-ester functionality.

Advanced NMR Techniques (e.g., 2D NMR, NOESY, COSY, HSQC) for Complex Structural Elucidation

For an unambiguous assignment of all proton and carbon signals, especially for the aromatic region, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy) would establish ¹H-¹H spin-spin couplings, confirming which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to:

The C=O (carbonyl) stretching of the ester group (typically around 1735-1750 cm⁻¹).

The C=O (carbonyl) stretching of the ketone group (typically around 1680-1715 cm⁻¹).

C-O stretching of the ester.

C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Vibrations associated with the substituted benzene ring.

The C-Cl stretching vibration.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. The molecular weight of this compound is 240.68 g/mol . A mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) is a high-energy ionization technique that causes extensive fragmentation. The EI mass spectrum of this compound would be expected to show fragment ions corresponding to the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and cleavage at the benzoyl group, providing a fingerprint for the molecule's structure.

Chemical Ionization (CI) is a softer ionization method that results in less fragmentation and typically shows a prominent protonated molecular ion peak ([M+H]⁺). This would be used to confidently confirm the molecular weight of the compound.

Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) coupled with High-Resolution Mass Spectrometry (HRMS) serves as a powerful tool for determining the molecular weight and elemental composition of this compound. ESI is a soft ionization technique that allows the molecule to be transferred from solution into the gas phase as an intact, charged species, typically as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. This method is particularly valuable as it minimizes fragmentation, providing a clear indication of the molecular ion.

HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₂H₁₃ClO₃), the exact mass can be calculated and compared against the experimentally measured value. The presence of the chlorine atom is readily identifiable due to its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be observed in the mass spectrum as two peaks separated by approximately 2 Da.

In a typical analysis, the compound would be dissolved in a suitable solvent and introduced into the ESI source. The resulting mass spectrum would be analyzed for the molecular ion peak. For instance, the protonated molecule [C₁₂H₁₃ClO₃+H]⁺ would have a calculated exact mass that can be confirmed by the HRMS instrument, thereby verifying the compound's identity and elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The molecule contains several chromophores—the substituted benzene ring and the two carbonyl groups—which absorb UV radiation, causing the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

The key electronic transitions expected for this compound are:

π → π* transitions: These occur within the aromatic benzene ring, which constitutes a conjugated π-system. These transitions are typically high in energy and result in strong absorption bands in the UV region.

n → π* transitions: These involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and ester groups) to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions.

The absorption spectrum of this compound, when dissolved in a solvent like ethyl acetate (B1210297), would likely exhibit characteristic absorption maxima (λmax). chegg.com The conjugated system, which includes the benzoyl group, influences the position and intensity of these bands. The presence of the chloro and methyl substituents on the benzene ring can cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to an unsubstituted benzoylacetate structure. Analysis of the UV-Vis spectrum provides valuable information about the extent of conjugation and the electronic structure of the molecule. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

For a compound like this compound, a single crystal would be grown and irradiated with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined. While specific crystallographic data for this compound is not available, analysis of a closely related structure, Ethyl 2-(4-chloro-3-methylphenoxy)acetate, provides a representative example of the data obtained from such an experiment. researchgate.net This analysis reveals the crystal system, space group, and unit cell dimensions, which define the packing of the molecules in the crystal lattice.

The detailed structural information obtained from X-ray crystallography is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state properties of the compound.

Table 1: Example Crystal Data for a Structurally Related Compound, Ethyl 2-(4-chloro-3-methylphenoxy)acetate. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃ClO₃ |

| Molecular Weight | 228.66 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0296 (3) |

| b (Å) | 8.3258 (4) |

| c (Å) | 10.6552 (5) |

| α (°) | 106.031 (2) |

| β (°) | 92.977 (2) |

| γ (°) | 110.489 (2) |

| Volume (ų) | 553.75 (5) |

| Z | 2 |

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for both the analysis and purification of this compound. Using a normal-phase (e.g., silica) or reverse-phase (e.g., C18) column, the compound can be separated from starting materials, byproducts, and other impurities. A UV detector is typically used to monitor the elution, and the retention time is a characteristic property of the compound under specific chromatographic conditions (e.g., mobile phase composition, flow rate). Purity is assessed by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Given the volatility of this compound, GC is another suitable technique for purity assessment. The compound is vaporized and passed through a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC can effectively separate isomers and other volatile impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions and to quickly assess the purity of fractions during purification. A small amount of the sample is spotted on a plate coated with an adsorbent (like silica (B1680970) gel), and a solvent system is used as the mobile phase. The retention factor (Rf) value is a key identifier, and the presence of multiple spots indicates impurities.

These chromatographic methods are fundamental in ensuring the compound is isolated in a high state of purity, which is essential for its subsequent use in research and synthesis.

Applications in Chemical Research and Development Non Clinical

Role as Versatile Synthetic Intermediates in Organic Synthesis

Ethyl (4-chloro-3-methylbenzoyl)acetate is a highly valuable and versatile intermediate in organic synthesis, primarily owing to the reactivity of its 1,3-dicarbonyl moiety. This functional group arrangement allows for a wide array of chemical transformations, making it a key starting material for the construction of diverse molecular architectures, especially heterocyclic compounds. smolecule.com The presence of the chloro and methyl groups on the aromatic ring further contributes to its utility, offering sites for further functionalization or influencing the electronic properties of the final products. smolecule.com

One of the most prominent applications of this compound is in the synthesis of pyrazole (B372694) derivatives. researchgate.netsid.irmdpi.com Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The synthesis typically involves the condensation of the β-keto ester with hydrazine (B178648) derivatives. The reaction proceeds via a cyclization-dehydration sequence to afford the substituted pyrazole ring system. For instance, the reaction with hydrazine hydrate (B1144303) can yield 3-(4-chloro-3-methylphenyl)-1H-pyrazol-5(4H)-one, a core structure that can be further modified.

The reactivity of this compound also extends to its use in multicomponent reactions, which are efficient processes that allow the formation of complex products in a single step. sid.ir Its ability to act as a nucleophile (after deprotonation) or an electrophile at its two carbonyl carbons makes it an ideal component for such reactions. These reactions often lead to the creation of highly substituted and functionally rich heterocyclic systems.

Below is a table summarizing the role of β-keto esters like this compound in the synthesis of various heterocyclic systems.

| Target Heterocycle | Reagent(s) | General Reaction Type | Ref. |

| Pyrazoles | Hydrazine derivatives | Condensation/Cyclization | sid.irmdpi.com |

| Pyridones | Ethyl cyanoacetate, Ammonium acetate (B1210297) | Michael Addition/Cyclization | tsijournals.com |

| Quinoxaline dioxides | --- | Oxidative cross-coupling | |

| Thiazolidinones | Cysteine, various aldehydes | One-pot cyclization/acylation | nih.gov |

Precursors for Agrochemicals and Specialty Chemicals

The structural motifs present in this compound make it an important precursor in the development of agrochemicals. smolecule.com The substituted phenyl ring is a common feature in many commercially successful herbicides, insecticides, and fungicides. The specific substitution pattern—a chloro group at the 4-position and a methyl group at the 3-position—can be strategically utilized to fine-tune the biological activity and selectivity of the target agrochemical.

For example, phenoxyacetate (B1228835) derivatives, which can be synthesized from related phenolic precursors, are known to possess herbicidal and plant-growth-regulation properties. researchgate.net The benzoylacetate structure can be used to build more complex molecules that may interact with specific biological targets in pests or weeds. Research in this area focuses on incorporating the 4-chloro-3-methylphenyl moiety into new molecular scaffolds to discover compounds with enhanced efficacy and improved environmental profiles. The development of safeners for herbicides, which protect crops from the herbicide's phytotoxic effects, is another area where derivatives of such compounds are explored. nih.gov

Development of Novel Reagents and Catalytic Systems in Organic Synthesis

While this compound is primarily used as a building block, its inherent reactivity also allows for its potential use in the development of novel reagents and catalytic systems. The chemistry of β-keto esters is rich and includes transformations such as halogenation, cyclization with alkynyl ketones, and participation in Lewis base-catalyzed hydrosilylation reactions.

The active methylene (B1212753) group flanked by two carbonyls is acidic and can be readily deprotonated to form a stable enolate. This enolate is a soft nucleophile and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity can be harnessed in catalyst development, for instance, by attaching the β-keto ester framework to a solid support or a larger molecular scaffold to create a new type of ligand for metal-catalyzed reactions.

Furthermore, ionic liquids have been shown to be effective catalysts and media for the synthesis of pyrazole derivatives from β-keto esters. sid.ir This synergy between the substrate and the catalytic system highlights the potential for developing new, more efficient, and "green" synthetic methodologies based on the reactivity of compounds like this compound.

Applications in Advanced Chemical Materials Research

The application of this compound in advanced chemical materials research is an emerging area. The structural features of this compound, particularly the substituted aromatic ring and the reactive dicarbonyl unit, make it a candidate for incorporation into polymers or functional materials. For example, derivatives of β-keto esters can be used to synthesize polymers with metal-chelating properties, which could have applications in sensing, catalysis, or separation technologies. The presence of the halogen atom also provides a handle for further modification through cross-coupling reactions, allowing for the synthesis of conjugated materials with interesting photophysical properties. However, specific research detailing the use of this compound in this field is not yet widely documented, representing an area for future exploration.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling of Ethyl (4-chloro-3-methylbenzoyl)acetate focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The molecule's structure is not rigid; rotation can occur around its single bonds, leading to different spatial arrangements of its atoms.

The key rotatable bonds in this compound are those connecting the ethyl group to the ester oxygen, the ester group to the central methylene (B1212753) carbon, and the benzoyl group to the same methylene carbon. The flexibility of the β-ketoester moiety allows it to exist in various conformations. Computational studies on similar carbonyl compounds, such as ethyl butyrate, have shown that the orientation of the alkyl chain relative to the carbonyl group is a soft degree of freedom, meaning multiple conformations can exist with small energy differences. nih.gov

Conformational analysis typically involves scanning the potential energy surface by systematically rotating these key dihedral angles. The goal is to identify the lowest energy conformations (global and local minima), which represent the most stable and thus most probable shapes of the molecule. For β-ketoesters like this compound, a significant aspect of their structure is the keto-enol tautomerism. Computational models can predict the relative stability of the keto and enol forms, with the enol form often stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the ketone carbonyl oxygen.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. researchgate.netresearchgate.net These calculations provide a detailed picture of the electron distribution within the molecule, which governs its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For substituted benzoyl derivatives, the HOMO is typically localized on the substituted phenyl ring, while the LUMO is often distributed over the carbonyl groups and the aromatic system. researchgate.net

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on the molecule's surface. It helps identify regions that are rich or poor in electrons. Red-colored regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP surface would show strong negative potential around the oxygen atoms of the carbonyl groups, making them sites for interaction with electrophiles or hydrogen bond donors. The aromatic protons and the methylene protons would exhibit a positive potential.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical framework for predicting how the molecule will behave in a chemical reaction.

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to change in electron configuration. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the ability of a molecule to accept electrons. |

This table outlines key reactivity descriptors derived from DFT calculations, which are used to predict the chemical behavior of molecules like this compound.

These computational tools collectively provide a comprehensive understanding of the molecule's electronic character, highlighting its stable nature and identifying the most probable sites for chemical reactions. researchgate.netrsc.org

Reaction Mechanism Elucidation through Computational Approaches

This compound, as a β-ketoester, is a versatile intermediate in organic synthesis, notably in the formation of heterocyclic compounds such as pyrazoles. researcher.life Computational chemistry offers a way to elucidate the detailed mechanisms of these reactions, mapping out the entire reaction pathway from reactants to products.

A primary application is in studying the Knorr pyrazole (B372694) synthesis, where a β-ketoester reacts with a hydrazine (B178648) derivative. The generally accepted mechanism involves several steps:

Initial Attack: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the β-ketoester. Computational models can determine which carbonyl (the ketone or the ester) is more electrophilic and thus the preferred site of initial attack.

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

Dehydration: Subsequent loss of a water molecule forms a hydrazone or enamine intermediate.

Cyclization: An intramolecular nucleophilic attack by the remaining nitrogen atom onto the second carbonyl group closes the ring.

Final Dehydration: A final elimination of a water or alcohol molecule yields the aromatic pyrazole ring.

Computational approaches can model each of these steps, calculating the energies of all intermediates and, crucially, the transition states that connect them. By identifying the transition state with the highest energy, the rate-determining step of the reaction can be identified. researchgate.net This level of detail allows chemists to understand how substituents on the reactants influence the reaction rate and outcome. For this compound, theoretical studies could investigate the electronic effects of the electron-withdrawing chloro group and the electron-donating methyl group on the reactivity of the benzoyl ring and adjacent carbonyl, thereby predicting their influence on the regioselectivity of pyrazole formation. nih.gov

Docking Studies for Investigating Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). In the context of this compound, docking studies can elucidate the fundamental chemical principles governing its non-covalent interactions with a target's binding site, independent of any specific biological outcome. mdpi.com

The primary goal of these studies is to identify the most stable binding mode, which is quantified by a scoring function that estimates the binding affinity (often expressed in kcal/mol). This score is derived from the energetic contributions of various intermolecular interactions. nih.gov

The functional groups of this compound play distinct roles in these interactions:

Hydrogen Bond Acceptors: The two carbonyl oxygen atoms are potent hydrogen bond acceptors, capable of forming strong, directional interactions with hydrogen bond donor residues (e.g., the side chains of Arginine, Serine, or Tyrosine) in a binding pocket.

Hydrophobic Interactions: The 4-chloro-3-methylphenyl ring provides a large, hydrophobic surface that can engage in favorable van der Waals and π-stacking interactions with nonpolar residues like Leucine, Isoleucine, and Phenylalanine. The chloro and methyl substituents modulate the electronic nature and steric profile of the ring, influencing these interactions.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a weak, directional interaction with a nucleophilic atom (like a backbone carbonyl oxygen) in the receptor.

| Interaction Type | Functional Group Involved | Typical Interacting Residues |

| Hydrogen Bond | Carbonyl Oxygens | Ser, Thr, Tyr, Asn, Gln, Arg, His |

| Hydrophobic (van der Waals) | Phenyl Ring, Methyl Group, Ethyl Chain | Ala, Val, Leu, Ile, Pro, Met, Phe |

| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp, His |

| Halogen Bond | Chloro Group | Backbone Carbonyl Oxygen, Asp, Glu |

This table summarizes the principal types of non-covalent interactions that this compound can form within a target binding site, as predicted by molecular docking studies.

By analyzing the resulting docked poses, researchers can gain a detailed understanding of the specific combination of forces that stabilize the ligand-receptor complex, providing a chemically precise picture of the binding principles at play. nih.govbohrium.com

Future Research Directions and Emerging Trends

Advancements in Asymmetric Synthesis of Chiral Analogues of the Compound

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. acs.org For Ethyl (4-chloro-3-methylbenzoyl)acetate, future research is heavily geared towards the development of asymmetric methods to produce its chiral analogues, particularly chiral β-hydroxy esters, which are valuable building blocks. acs.orgmagtech.com.cn The field of organocatalysis has provided a significant expansion of asymmetric methods for transforming β-keto esters. acs.orgnih.gov These small organic molecules can facilitate a variety of stereoselective reactions at the active methylene (B1212753) or keto group of the compound. acs.orgnih.govresearchgate.net

Key strategies for accessing these chiral analogues include:

Organocatalytic Reduction: Chiral catalysts, such as those derived from cinchona alkaloids or proline, can mediate the enantioselective reduction of the ketone moiety to produce optically active secondary alcohols.

Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs), offers an environmentally benign and highly selective route. researchgate.net Engineered reductases and whole-cell systems can achieve high yields and excellent enantiomeric excess (>99% ee) under mild, aqueous conditions. acs.orgnih.gov This approach is highly valued for its sustainability and cost-effectiveness in producing chiral alcohols. researchgate.net

Kinetic Resolution: Lipase-catalyzed transesterification or aminolysis can resolve racemic mixtures of the corresponding β-hydroxy ester, providing access to single enantiomers. google.comgoogle.com Non-enzymatic methods using planar-chiral DMAP catalysts have also proven effective for the kinetic resolution of aromatic β-hydroxy esters. mdpi.com

| Asymmetric Method | Catalyst Type | Key Transformation | Potential Advantages |

|---|---|---|---|

| Organocatalysis | Cinchona Alkaloids, Proline Derivatives | Asymmetric alkylation, reduction, peroxidation | Metal-free, broad substrate scope. acs.orgnih.gov |

| Biocatalysis | Ketoreductases, Lipases | Enantioselective ketone reduction, kinetic resolution | High enantioselectivity (>99% ee), green conditions. acs.orgresearchgate.netnih.gov |

| Metal Catalysis | Chiral Transition Metal Complexes (e.g., Pd, Ni) | Asymmetric alkylation, conjugate addition | High efficiency, formation of complex stereocenters. caltech.edunih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Catalytic Transformations

The β-keto ester motif is a versatile functional group, featuring both electrophilic and nucleophilic centers that allow for a diverse range of chemical transformations. acs.orgnih.gov Future research aims to uncover and exploit novel reactivity patterns of this compound beyond its classical chemistry.

A particularly promising area involves transition metal catalysis, especially with palladium. The reaction of allylic β-keto esters with palladium(0) catalysts generates palladium enolate intermediates. nih.govjst.go.jp These nucleophilic species can participate in a variety of subsequent reactions that are not achievable through traditional enolate chemistry, including intramolecular aldol (B89426) condensations and Michael additions under neutral conditions. nih.gov This methodology opens up new pathways for carbon-carbon bond formation. nih.govjst.go.jp For instance, palladium-catalyzed processes can facilitate the asymmetric α-alkylation of the keto ester, allowing for the construction of adjacent all-carbon quaternary and tertiary stereocenters in a single step. caltech.edunih.gov

Furthermore, the 1,3-dicarbonyl unit can serve as a versatile synthon in cycloaddition reactions. Depending on the reaction partner, it can act as a two-atom or four-atom component in [2+n] and [4+n] annulations, providing rapid access to complex cyclic and heterocyclic structures. nih.gov The direct C-C bond cleavage of 1,3-dicarbonyl compounds is another emerging strategy, where they can act as a single-carbon synthon in novel cyclization reactions. nih.gov

| Catalytic System | Key Intermediate | Resulting Transformation | Synthetic Utility |

|---|---|---|---|

| Palladium(0) / Allyl β-keto esters | Palladium Enolate | Reductive Elimination, Aldol Condensation, Michael Addition. nih.gov | New C-C bond formations under neutral conditions. |

| Palladium(0) / Chiral Ligands | Chiral Palladium Enolate | Asymmetric α-Alkylation, Conjugate Addition. caltech.edunih.gov | Construction of vicinal quaternary and tertiary stereocenters. |

| Lewis/Brønsted Acids | Activated Carbonyl/Enol | [2+n], [3+n], [4+n] Cycloadditions. nih.gov | Rapid synthesis of complex carbocyclic and heterocyclic systems. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

To translate synthetic methodologies from the laboratory to industrial-scale production, efficiency, safety, and scalability are paramount. The integration of continuous flow chemistry and automated synthesis platforms represents a significant trend for the production of this compound and its derivatives.

Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety by minimizing the volume of hazardous reagents at any given time. For the synthesis of β-keto esters, flow processes have been developed that allow for their generation and immediate use in subsequent reactions, creating a streamlined, multi-step synthesis in a single continuous operation. This approach is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The scalability of these systems allows for more efficient production compared to batch methods.

Continued Development of Green and Sustainable Synthetic Routes for the Compound and its Derivatives

The principles of green chemistry are increasingly guiding synthetic strategy, pushing for the development of environmentally benign and sustainable methods. For this compound, this involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and catalysts.

Key areas of development in green synthesis include:

Benign Catalysts: Research is focused on replacing stoichiometric reagents and toxic catalysts with more sustainable alternatives. Boronic acids, for example, are effective Lewis acid catalysts for the transesterification of β-keto esters and are attractive for their low toxicity. rsc.org

Biocatalysis: As mentioned previously, enzymes operate under mild conditions in aqueous media, making them an ideal green catalyst. The use of whole-plant materials as sources of biocatalysts is also being explored as a low-cost, sustainable option. sphinxsai.com The asymmetric reduction of ketones using biocatalysts is considered a cost-effective and environmentally friendly route to chiral alcohols. researchgate.net

Electrochemical Synthesis: Electrochemistry offers a sustainable method for driving reactions, using electrons as a "traceless" reagent in place of stoichiometric chemical oxidants. This approach can be performed in green solvents like acetone (B3395972) and water and is scalable through continuous flow setups. rsc.org

Solvent-Free and Microwave-Assisted Reactions: Eliminating solvents or using microwave irradiation can significantly reduce reaction times, energy consumption, and waste generation. Catalyst- and solvent-free amidation of β-keto esters under microwave irradiation has been shown to be a highly efficient and facile method. orientjchem.org

| Green Approach | Methodology | Key Sustainability Advantage |

|---|---|---|

| Benign Catalysis | Transesterification using boric or boronic acids. rsc.org | Low toxicity, reusable catalysts. |

| Biocatalysis | Enzymatic reduction of the ketone group. researchgate.net | Mild aqueous conditions, high selectivity, biodegradable catalyst. |

| Electrochemistry | Oxidative cyclization using electrons as the oxidant. rsc.org | Avoids stoichiometric metallic oxidants, uses green solvents. |

| Process Intensification | Microwave-assisted, solvent-free amidation. orientjchem.org | Reduced energy consumption, minimal waste, rapid reaction times. |

Design of New Synthetic Methodologies Leveraging the Compound's Unique Features

The future of synthetic chemistry involving this compound lies in designing novel reactions that strategically exploit its inherent structural and electronic properties. The molecule's key features—the active methylene group, the two distinct carbonyls, and the substituted aromatic ring—provide multiple handles for innovative synthetic design.

The 1,3-dicarbonyl moiety is a classical nucleophile, but its potential in multicomponent reactions (MCRs) continues to be explored for building molecular complexity in a single step. researchgate.net By combining Knoevenagel condensations, Michael additions, and cyclizations in one pot, highly functionalized heterocyclic systems can be constructed efficiently. researchgate.net

Furthermore, the generation of palladium enolates from the β-keto ester core enables powerful cascade reactions. nih.govnih.gov A palladium catalyst can initiate a sequence involving decarboxylation, enolate formation, and subsequent trapping by an electrophile, such as a Michael acceptor. caltech.edunih.govresearchgate.net This strategy allows for the asymmetric "cut-and-paste" of functional groups, displacing the ester moiety with a new carbon-carbon fragment in a highly stereocontrolled manner. caltech.edu The development of such cascade reactions, which form multiple bonds and stereocenters in a single operation, represents a major frontier in achieving synthetic efficiency.

Q & A

Q. What are the optimal synthetic routes and conditions for Ethyl (4-chloro-3-methylbenzoyl)acetate to maximize yield and purity?

Methodological Answer:

- The synthesis typically involves Claisen condensation between 4-chloro-3-methylbenzoyl chloride and ethyl acetoacetate under basic conditions (e.g., sodium hydride or triethylamine).

- Key parameters include maintaining anhydrous conditions (to prevent hydrolysis), reaction temperature (60–80°C), and stoichiometric control of the acyl chloride .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional distillation is recommended. Purity can be validated using HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR are critical for confirming the ester and benzoyl substituents. The methyl group on the benzoyl ring appears as a singlet (~δ 2.4 ppm), while the ethyl ester protons resonate as a quartet (δ 4.1–4.3 ppm) and triplet (δ 1.2–1.4 ppm) .

- IR : Strong carbonyl stretches (C=O) at ~1730 cm (ester) and 1680 cm (benzoyl ketone) confirm functional groups .

- GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns to distinguish structural isomers .

Q. How does solvent polarity influence the stability and reactivity of this compound in solution?

Methodological Answer:

- Ethyl acetate (ε = 6.0) or dichloromethane (ε = 8.9) are preferred for reactions due to moderate polarity, balancing solubility and minimizing ester hydrolysis .

- Stability tests under varying humidity and temperature (e.g., 25°C vs. 40°C) should be conducted using accelerated aging protocols. Hydrolysis products (e.g., free acid) can be monitored via TLC (silica gel, R comparison) .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound derivatives be resolved?

Methodological Answer:

- Conflicting signals may arise from tautomerism (keto-enol) or rotational isomerism. Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria .

- X-ray crystallography (e.g., single-crystal analysis) provides definitive structural validation. For example, crystallographic data for analogous compounds (e.g., Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate) confirm bond angles and conformations .

Q. What strategies mitigate side reactions during nucleophilic acyl substitution involving this compound?

Methodological Answer:

- Competing hydrolysis can be suppressed using aprotic solvents (e.g., THF) and catalytic DMAP (4-dimethylaminopyridine) to enhance electrophilicity .

- Kinetic studies via in situ FTIR or F NMR (if fluorinated nucleophiles are used) track reaction progress. Activation energy calculations (Arrhenius plots) optimize temperature regimes .

Q. How do computational models align with experimental data for this compound’s thermodynamic properties?

Methodological Answer: